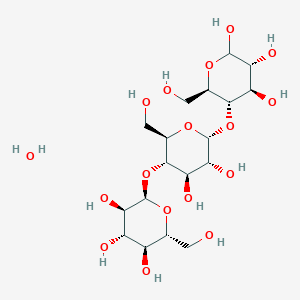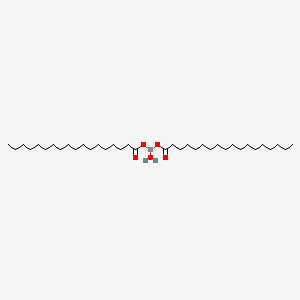
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used as a reactant to prepare perylene monoimide-based dyes for dye-sensitized solar cell applications and as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .
Molecular Structure Analysis
The molecular structure of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine consists of a benzene ring with two amine groups that are protected by tert-butoxycarbonyl groups . This structure contributes to its reactivity and its uses in various applications.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Development
Research has explored the utility of compounds structurally related to N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine in facilitating various organic transformations and the synthesis of complex molecules. For instance, tert-butoxyl radicals generated from di-tert-butyl peroxide have been studied for their reactivity with phenols, which parallels the potential reactivity patterns of similar diamine derivatives in organic synthesis (Das et al., 1981). Similarly, derivatives of benzene-1,2-diamine have been utilized in the synthesis of rigid P-chiral phosphine ligands, demonstrating their significance in asymmetric catalysis and the synthesis of chiral molecules (Imamoto et al., 2012).
Polymer Science
Compounds like N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine have found applications in polymer science, particularly in the development of new polyamide materials. The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives derived from tert-butylated compounds showcase the relevance of these diamines in creating novel polymeric materials with unique properties (Hsiao et al., 2000).
Catalysis
The development of highly active and efficient catalysts for alkoxycarbonylation of alkenes highlights the potential application of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine derivatives in catalysis. These catalyst systems enable the functionalization of alkenes into valuable ester products, indicating the versatility of such diamines in facilitating key chemical transformations (Dong et al., 2017).
Coordination Chemistry
In coordination chemistry, derivatives similar to N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine have been investigated for their ability to form brightly luminescent metal complexes. These findings underscore the potential of such diamines in the design and synthesis of new materials for applications in light-emitting devices and as imaging agents (Williams, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICXVCMEYAGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590463 |
Source


|
| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine | |
CAS RN |
452077-13-3 |
Source


|
| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)





